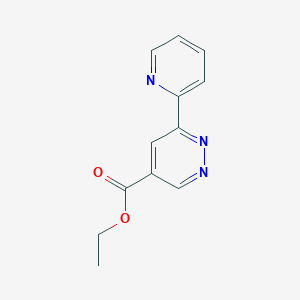

![molecular formula C21H26N2O B1491928 2-ベンジル-1-(4-メトキシフェニル)-5-メチルオクタヒドロピロロ[3,4-c]ピロール CAS No. 2098076-83-4](/img/structure/B1491928.png)

2-ベンジル-1-(4-メトキシフェニル)-5-メチルオクタヒドロピロロ[3,4-c]ピロール

説明

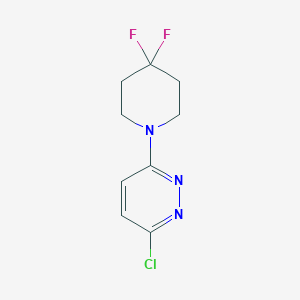

The compound “2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole rings are found in many biologically active compounds and natural products .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrole ring, in particular, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrrole rings are known to undergo various reactions. For instance, they can react with electrophiles, undergo acylation, and participate in reduction reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrrole itself is a colorless volatile liquid that darkens readily upon exposure to air . The presence of other functional groups in the molecule would modify these properties.科学的研究の応用

2-ベンジル-1-(4-メトキシフェニル)-5-メチルオクタヒドロピロロ[3,4-c]ピロールの用途に関する包括的な分析

化合物2-ベンジル-1-(4-メトキシフェニル)-5-メチルオクタヒドロピロロ[3,4-c]ピロールは、ピロール類の化合物に関連する複雑な分子です。ピロールは、その多様な生物学的活性で知られており、多くの天然物や薬物に見られます。以下は、この化合物の潜在的な科学研究用途に関する詳細な分析であり、明確にするために別々のセクションに分かれています。

抗がん活性: ピロール誘導体は、その抗がん特性について広く研究されています。2-ベンジル-1-(4-メトキシフェニル)-5-メチルオクタヒドロピロロ[3,4-c]ピロールの構造は、さまざまな癌細胞株に対する潜在的な活性を示唆しています。 研究は、アナログの合成とその腫瘍増殖阻害における有効性の評価に焦点を当てることができ、特に白血病、リンパ腫、および骨髄線維症に注意を払う必要があります .

抗菌および抗真菌特性: ピロール部分は、有意な抗菌および抗真菌効果を示すことが知られています。 この化合物は、細菌と真菌の増殖を阻害する可能性について調査することができます。これは、新しい抗生物質と抗真菌剤の開発につながる可能性があります .

抗原虫および抗マラリア効果: ピロール含有化合物の生物学的活性から、2-ベンジル-1-(4-メトキシフェニル)-5-メチルオクタヒドロピロロ[3,4-c]ピロールが、抗原虫および抗マラリア薬の開発のための基盤として役立つ可能性があります。 誘導体の合成と原虫寄生虫に対する試験は、貴重な研究方向となるでしょう .

CNS透過性およびCXCR2アンタゴニスト: この化合物の構造的複雑さは、中枢神経系(CNS)透過性およびCXCR2アンタゴニストとしての可能性を示唆しています。 これは、多発性硬化症やその他の神経炎症性疾患の治療に特に関連する可能性があります .

抗肥満および中毒治療: ピロール含有化合物から誘導できる非対称N、N'-ジアリルウレアは、肥満と中毒の治療に有望な結果を示しています。 2-ベンジル-1-(4-メトキシフェニル)-5-メチルオクタヒドロピロロ[3,4-c]ピロールのこれらの特性を強化するための修飾に関する研究は、新しい治療オプションにつながる可能性があります .

抗血栓効果: ピロール構造を持つ化合物は、最小限の出血リスクを伴う強力な経口抗血栓剤として同定されています。 血栓症および止血モデルにおけるこの化合物の抗血栓の可能性を調査することは、より安全な抗凝固療法に関する洞察を提供する可能性があります .

創薬および合成: この化合物の構造は、創薬および合成におけるその用途を探求することができます。 これは、さまざまな薬理学的に活性な分子の合成における前駆体または中間体として役立ち、新しい薬物の発見につながる可能性があります.

生化学研究: 2-ベンジル-1-(4-メトキシフェニル)-5-メチルオクタヒドロピロロ[3,4-c]ピロールは、その独特の構造により、生化学研究で分子相互作用、受容体結合、および酵素阻害を研究するために使用できます。 これは、生化学経路の理解を深め、標的療法の開発につながる可能性があります.

作用機序

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures, such as benzimidazole derivatives, have been found to interact easily with the biopolymers of the living system due to their isostructural pharmacophore of naturally occurring active biomolecules .

Biochemical Pathways

Similar compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with and affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds such as benzimidazole derivatives have been found to exhibit excellent bioavailability, safety, and stability profiles .

Result of Action

Similar compounds such as indole derivatives have shown significant biological activities against various ailments .

Action Environment

It’s worth noting that the efficacy and stability of similar compounds, such as benzimidazole derivatives, have been found to be excellent , suggesting that they may be relatively stable under various environmental conditions.

将来の方向性

生化学分析

Biochemical Properties

2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative phosphorylation, such as ATP synthase, thereby affecting cellular energy production . Additionally, it can bind to specific proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.

Cellular Effects

The effects of 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in apoptosis, thereby impacting cell survival and death. The compound’s ability to modulate cellular metabolism also suggests its potential role in metabolic disorders.

Molecular Mechanism

At the molecular level, 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling . Additionally, it can induce changes in gene expression by interacting with transcription factors, thereby influencing the transcriptional regulation of target genes.

Temporal Effects in Laboratory Settings

The effects of 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. For instance, prolonged exposure to this compound can lead to changes in cellular homeostasis, potentially resulting in altered cell function and viability.

Dosage Effects in Animal Models

The effects of 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as enhanced cellular metabolism and improved physiological function . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization for potential therapeutic applications.

Metabolic Pathways

2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby influencing cellular energy production . Additionally, it can affect the levels of key metabolites, such as ATP and NADH, which are critical for cellular function.

Transport and Distribution

The transport and distribution of 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporters such as ABC transporters, which facilitate its uptake and distribution within cells . Additionally, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical activity.

特性

IUPAC Name |

5-benzyl-4-(4-methoxyphenyl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-22-13-18-14-23(12-16-6-4-3-5-7-16)21(20(18)15-22)17-8-10-19(24-2)11-9-17/h3-11,18,20-21H,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGDENQKQQBPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CN(C(C2C1)C3=CC=C(C=C3)OC)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491847.png)

![3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1491849.png)

![(6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1491850.png)

![(E)-4-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1491851.png)

![8-(Ethoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1491852.png)

![1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboximidamide](/img/structure/B1491854.png)

![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1491860.png)

![5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491861.png)

![2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1491867.png)